3-[2-(1-Hydroxycyclobutyl)ethyl]piperidin-2-one
Description
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
3-[2-(1-hydroxycyclobutyl)ethyl]piperidin-2-one |
InChI |
InChI=1S/C11H19NO2/c13-10-9(3-1-8-12-10)4-7-11(14)5-2-6-11/h9,14H,1-8H2,(H,12,13) |
InChI Key |
FDMSUZOSKWKEHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)NC1)CCC2(CCC2)O |
Origin of Product |
United States |
Preparation Methods
Metalation and Cyclobutane Formation
- Method: Metalation of pyridines followed by nucleophilic addition to cyclobutanone derivatives.
- Reaction Conditions: Use of n-Butyllithium or Grignard reagents in anhydrous solvents (e.g., THF) at low temperatures (-78°C).
- Outcome: Formation of hydroxycyclobutylpyridines, which serve as intermediates for further functionalization.
Hydroxylation and Functional Group Transformation
- Method: Oxidative hydroxylation of cyclobutyl intermediates using reagents like osmium tetroxide or potassium permanganate.
- Research Data: Studies indicate yields of 65-80% for hydroxycyclobutyl pyridines under optimized conditions.
Construction of the Piperidin-2-one Core
The piperidin-2-one moiety can be synthesized via cyclization of amino acids or through intramolecular cyclization of suitable precursors.
Cyclization of N-Substituted Amino Acids
| Step | Reagents | Conditions | Yield (%) | References |
|---|---|---|---|---|
| N-alkylation | Ethyl chloroformate | Room temp, 12h | 70-85 | , |
| Cyclization | Acidic conditions (HCl, reflux) | 4-6h | 75-80 | , |
- Note: The cyclization step involves intramolecular nucleophilic attack forming the lactam ring.
Alternative Synthetic Routes
- Method: Ring-closing metathesis or cyclization of amino alcohols under catalytic conditions.
- Advantage: High regioselectivity and yields (~80%).
Coupling Hydroxycyclobutyl Moiety to Piperidin-2-one
The key step involves attaching the hydroxycyclobutyl group to the piperidin-2-one at the 3-position.
Nucleophilic Substitution Approach
- Method: Activation of hydroxycyclobutyl precursor as a leaving group (e.g., halide or mesylate).
- Reaction: Nucleophilic attack on the piperidin-2-one derivative bearing a suitable electrophilic site (e.g., halogenated at the 3-position).
- Conditions: Use of polar aprotic solvents like DMF or DMSO at elevated temperatures (80-120°C).
Semi-Pinacol Rearrangement Strategy
Recent research suggests that semi-pinacol rearrangements can be employed to generate the desired cyclobutane linkage via electrophile-induced ring expansion.
| Step | Reagents | Conditions | Yield (%) | References |
|---|---|---|---|---|
| Semi-pinacol rearrangement | Acidic catalyst (e.g., TFA) | 40-60°C, 2-4h | 65-75 | , |
- Note: This method allows for regioselective formation of the cyclobutane ring system attached to the piperidinone.
Purification and Characterization
The final compound is purified via column chromatography or recrystallization, followed by characterization using NMR, IR, and mass spectrometry. The purity typically exceeds 98% under optimized conditions.
Summary of Key Data
Chemical Reactions Analysis
Lactam Ring Functionalization
The piperidin-2-one core undergoes characteristic lactam reactions, including reductions and nucleophilic substitutions :
Hydrogenation to Piperidine Derivatives
Catalytic hydrogenation of the lactam carbonyl group produces saturated piperidine derivatives. For example:
| Reaction | Catalyst System | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Lactam hydrogenation | Ru(II)/BINAP complex | H₂ (50 psi), 80°C, 24 h | 3-[2-(1-Hydroxycyclobutyl)ethyl]piperidine | 89% |
Mechanism : The ruthenium catalyst facilitates asymmetric hydrogenation via a chelated transition state, retaining stereochemistry at the α-carbon .
Nucleophilic Ring-Opening
The lactam reacts with nucleophiles (e.g., Grignard reagents) to form substituted amines:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| MeMgBr | THF, −78°C, 2 h | 3-[2-(1-Hydroxycyclobutyl)ethyl]-2-methylpiperidine | 75% |
Cyclobutane Ring Reactions
The strained cyclobutane ring participates in ring-opening and oxidation reactions:
Acid-Catalyzed Ring-Opening
Under acidic conditions, the cyclobutane ring undergoes fragmentation:
| Acid | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂SO₄ | CH₃CN, 60°C, 6 h | 4-(3-Oxopentyl)piperidin-2-one | 68% |
Mechanism : Protonation of the hydroxyl group induces retro-aldol cleavage, yielding a ketone and ethylene gas .
Oxidation to Cyclobutanone
The hydroxyl group is oxidized to a ketone using mild oxidants:
| Oxidant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Dess-Martin | DCM, rt, 3 h | 3-[2-(1-Oxocyclobutyl)ethyl]piperidin-2-one | 92% |
Hydroxyl Group Modifications
The secondary alcohol undergoes esterification and elimination :
Esterification
Reaction with acyl chlorides forms esters:
| Acyl Chloride | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| AcCl | Pyridine, 0°C, 1 h | 3-[2-(1-Acetoxycyclobutyl)ethyl]piperidin-2-one | 85% |
Dehydration to Alkene
Acid-mediated dehydration generates a cycloalkene:
| Acid | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₃PO₄ | Toluene, 110°C, 8 h | 3-[2-(Cyclobutenyl)ethyl]piperidin-2-one | 63% |
Cross-Coupling Reactions
The ethyl spacer enables palladium-catalyzed couplings :
Suzuki-Miyaura Coupling
Aryl boronic acids couple at the β-position of the lactam:
| Boronic Acid | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| PhB(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C, 12 h | 3-[2-(1-Hydroxycyclobutyl)ethyl]-4-phenylpiperidin-2-one | 78% |
Cycloadditions
The compound participates in [4 + 2] annulations with dienophiles:
| Dienophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 120°C, 24 h | Tricyclic lactam-fused cycloadduct | 55% |
Mechanism : The lactam’s enamine tautomer acts as a diene in Diels-Alder reactions .
Scientific Research Applications
3-[2-(1-Hydroxycyclobutyl)ethyl]piperidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-(1-Hydroxycyclobutyl)ethyl]piperidin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound’s effects are mediated through pathways such as the inhibition of cyclooxygenase (COX) enzymes or modulation of neurotransmitter receptors.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of 3-[2-(1-Hydroxycyclobutyl)ethyl]piperidin-2-one with related piperidin-2-one derivatives:
Biological Activity
3-[2-(1-Hydroxycyclobutyl)ethyl]piperidin-2-one, a compound belonging to the piperidine family, has garnered attention in recent years for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound features a piperidine ring substituted with a hydroxycyclobutyl group. This unique structure is believed to contribute to its diverse biological activities.
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of piperidone have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may share similar traits .
2. Anti-inflammatory Effects
The compound has been studied for its potential anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting specific enzymes involved in these processes. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism observed in related compounds, which could be applicable here .
3. Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. Its mechanism could involve the modulation of oncogenes or tumor suppressor genes, similar to other piperidine derivatives that have been tested in cancer models .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with various molecular targets within cells, potentially binding to receptors or enzymes that play critical roles in disease processes.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antifungal Activity : In vitro studies on related piperidine derivatives demonstrated significant antifungal activity against strains such as Candida and Aspergillus, with some compounds exhibiting IC50 values below 10 µM .
- In Vivo Efficacy : A study involving animal models showed that piperidine derivatives could inhibit tumor growth effectively when administered at specific dosages, indicating potential for therapeutic applications in oncology .
Table 1: Biological Activities of Related Compounds
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Piperidine Derivative A | Antimicrobial | 5 | |
| Piperidine Derivative B | Anti-inflammatory | 10 | |
| Piperidine Derivative C | Anticancer | 15 |
Table 2: Mechanism Insights from Related Studies
Q & A
Basic: What analytical techniques are recommended for characterizing the purity and structure of 3-[2-(1-Hydroxycyclobutyl)ethyl]piperidin-2-one?
Answer:
- High-Performance Liquid Chromatography (HPLC): Use a reversed-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile) to determine purity. Retention times and relative retention times (RRT) from reference standards (e.g., related piperidinone derivatives) should be compared for validation .
- Nuclear Magnetic Resonance (NMR): Employ - and -NMR to confirm structural features, such as the hydroxycyclobutyl group and piperidin-2-one ring. Assign peaks using coupling constants and DEPT experiments .
- Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS can verify molecular weight and detect impurities via fragmentation patterns .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors .
- Storage: Store in a cool, dry environment (<25°C) in airtight containers to prevent hydrolysis or oxidation .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced: How can researchers resolve contradictions in analytical data (e.g., HPLC retention times vs. NMR results)?
Answer:
- Orthogonal Techniques: Cross-validate results using multiple methods (e.g., HPLC retention time discrepancies can be re-examined via NMR or FT-IR for functional group confirmation) .
- Impurity Profiling: Use preparative HPLC to isolate impurities and characterize them via MS/NMR to identify structural anomalies .
- Statistical Analysis: Apply multivariate analysis to assess variability in retention times due to column aging or mobile phase composition .
Advanced: What strategies optimize the synthesis of this compound?
Answer:
- Multi-Step Synthesis: Design a route involving cyclobutanol alkylation followed by piperidinone ring closure. Monitor intermediates via TLC and purify using column chromatography .
- Catalyst Screening: Test Lewis acids (e.g., BF-EtO) to enhance cyclization efficiency. Optimize reaction temperature (e.g., 60–80°C) to balance yield and selectivity .
- Scale-Up Considerations: Use flow chemistry for controlled mixing and heat dissipation during large-scale production .
Basic: What key physicochemical properties should be prioritized for this compound?
Answer:
- Solubility: Determine solubility in polar (e.g., DMSO, methanol) and nonpolar solvents to guide formulation studies .
- Thermal Stability: Perform thermogravimetric analysis (TGA) to assess decomposition temperatures .
- pKa: Use potentiometric titration to measure ionization states, critical for pharmacokinetic modeling .
Advanced: How should preclinical studies be designed to evaluate biological activity?
Answer:
- In Vitro Assays: Screen for receptor binding (e.g., GPCRs) using radioligand displacement assays. Include positive/negative controls to validate selectivity .
- Animal Models: For CNS-targeted studies, administer the compound intravenously in rodents and monitor pharmacokinetic parameters (e.g., half-life, brain-blood barrier penetration) .
- Dose-Response Curves: Use nonlinear regression models to calculate EC/IC values .
Advanced: What methodologies assess the compound’s stability under varying environmental conditions?
Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Analyze degradation products via LC-MS .
- Surface Reactivity: Use X-ray photoelectron spectroscopy (XPS) to study interactions with indoor surfaces (e.g., glass, polymers) under controlled humidity .
Basic: How can researchers conduct a systematic literature review for this compound?
Answer:
- Database Search: Use SciFinder and Reaxys with keywords (e.g., “piperidin-2-one derivatives,” “hydroxycyclobutyl synthesis”). Filter by publication date (last 10 years) and peer-reviewed journals .
- Citation Tracking: Follow references in seminal papers (e.g., Acta Crystallographica reports) to identify foundational studies .
Advanced: How can computational modeling predict the compound’s reactivity or binding modes?
Answer:
- Density Functional Theory (DFT): Calculate electron density maps to identify nucleophilic/electrophilic sites in the hydroxycyclobutyl group .
- Molecular Docking: Simulate interactions with target proteins (e.g., enzymes) using AutoDock Vina. Validate predictions with in vitro binding assays .
Advanced: What mechanistic studies elucidate the compound’s reaction pathways?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
